4-Fluoro-2-nitrobenzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96890. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

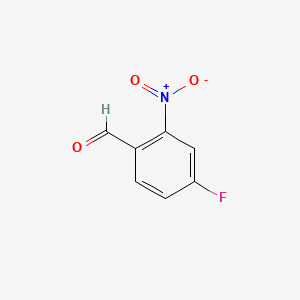

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCGMGUNVGVHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183487 | |

| Record name | Benzaldehyde, 4-fluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2923-96-8 | |

| Record name | 4-Fluoro-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2923-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-2-nitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-fluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-2-nitrobenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWH6CPQ66G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Fluoro-2-nitrobenzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 4-Fluoro-2-nitrobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its unique electronic properties, stemming from the presence of fluoro, nitro, and aldehyde functional groups, make it a versatile building block in medicinal chemistry and materials science.[1]

Core Chemical and Physical Properties

This compound is a light yellow to yellow crystalline powder under standard conditions.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₄FNO₃ | [1][2][3][4] |

| Molecular Weight | 169.11 g/mol | [1][2][3][4][5] |

| CAS Number | 2923-96-8 | [1][2][3][5] |

| Melting Point | 32-33 °C | [6] |

| Boiling Point | 294.2 ± 25.0 °C (Predicted) | [6] |

| Density | 1.443 ± 0.06 g/cm³ (Predicted) | [6] |

| Appearance | Light yellow to yellow crystal powder | [1] |

| Purity | ≥ 95% - 99% | [1][5] |

| Storage Temperature | 0-8 °C, under inert gas (Nitrogen or Argon) | [1][6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Data Points | Source |

| ¹³C NMR | Chemical shifts and spin-spin coupling constants are available in specialized databases. | [2] |

| IR Spectrum | The spectrum is available in the NIST Chemistry WebBook, measured in a CCl₄/CS₂ solution. | [3] |

| SMILES | C1=CC(=C(C=C1F)--INVALID-LINK--[O-])C=O | [2] |

| InChI | InChI=1S/C7H4FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | [2][3] |

Chemical Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to its multiple reactive sites.[1] The aldehyde group can undergo typical reactions such as oxidation, reduction, and condensation. The aromatic ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the nitro and fluoro groups.

General Reactivity Profile

The reactivity of this compound is governed by its functional groups. The aldehyde is susceptible to nucleophilic attack, while the aromatic ring's electron deficiency, enhanced by the nitro group, facilitates the displacement of the fluorine atom by nucleophiles.

Caption: Key reactive sites and potential transformations of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not available in the provided search results, a general procedure for a related compound, 4-nitrobenzaldehyde, can be adapted. This typically involves the hydrolysis of a dihalogenated precursor.

Illustrative Synthesis Workflow

The synthesis of aromatic aldehydes often involves the oxidation of a corresponding methyl group or the hydrolysis of a benzal halide. Subsequent purification is critical to achieve the desired purity for further applications.

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[2][7]

GHS Hazard Classification: [2]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][7][8]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[2][7][8]

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation): Category 3 (May cause respiratory irritation)[2][7][8]

Precautionary Statements: [2][7]

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] Wash hands and any exposed skin thoroughly after handling.[7] Use only outdoors or in a well-ventilated area.[7] Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Response:

-

If on skin: Wash with plenty of soap and water.[7] If skin irritation occurs, get medical advice/attention.[7]

-

If in eyes: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do.[7] Continue rinsing.[7] If eye irritation persists, get medical advice/attention.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7] Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

-

Storage: Store in a well-ventilated place.[7] Keep container tightly closed.[7] Store locked up.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[8]

Applications in Research and Development

This compound serves as a critical starting material in the synthesis of a variety of target molecules.[1] Its application spans several areas:

-

Pharmaceuticals: It is a building block for novel therapeutic agents.[1]

-

Agrochemicals: Used in the development of new pesticides and herbicides.[1]

-

Fluorescent Probes: Its chemical structure is suitable for creating fluorescent probes for biological imaging.[1]

-

Analytical Chemistry: Employed in techniques like chromatography and spectroscopy.[1]

The versatility of this compound ensures its continued importance in both academic research and industrial applications.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4FNO3 | CID 76226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. aceschem.com [aceschem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-Fluoro-2-nitrobenzaldehyde (CAS: 2923-96-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-nitrobenzaldehyde, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, spectroscopic data, safety information, synthesis protocols, and key applications, with a focus on its role in the development of pharmaceuticals and functional molecules.

Chemical and Physical Properties

This compound is a yellow crystalline powder at room temperature.[1][2] Its structure, featuring an aldehyde, a nitro group, and a fluorine atom on a benzene ring, imparts unique reactivity, making it a valuable intermediate in organic synthesis.[2]

| Property | Value | Reference(s) |

| CAS Number | 2923-96-8 | [1] |

| Molecular Formula | C₇H₄FNO₃ | [1] |

| Molecular Weight | 169.11 g/mol | [1] |

| Appearance | Light yellow to yellow crystal powder | [2] |

| Melting Point | 45-47 °C | [3] |

| Purity | ≥ 95-99% | [2][4] |

| Storage Conditions | Store at 0-8 °C | [2] |

| Solubility | Soluble in common organic solvents like DMSO and DMF. | |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C7H4FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | [1] |

| InChIKey | ORCGMGUNVGVHDN-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1F)--INVALID-LINK--[O-])C=O | [1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy [5]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2850, 2750 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1530, 1350 | N-O stretch (nitro) |

| ~1250 | C-F stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 10.4 | s | - | -CHO |

| 8.2 | dd | ~9.0, 2.5 | H-6 |

| 7.9 | dd | ~9.0, 5.0 | H-3 |

| 7.4 | ddd | ~9.0, 7.5, 2.5 | H-5 |

¹³C NMR (100 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 187 | -CHO |

| 165 (d, J ≈ 260 Hz) | C-F |

| 152 | C-NO₂ |

| 135 | C-CHO |

| 130 (d, J ≈ 10 Hz) | C-5 |

| 125 (d, J ≈ 25 Hz) | C-3 |

| 115 (d, J ≈ 20 Hz) | C-6 |

Mass Spectrometry (MS) (Predicted)

| m/z | Assignment |

| 169 | [M]⁺ |

| 140 | [M-CHO]⁺ |

| 123 | [M-NO₂]⁺ |

| 95 | [M-NO₂-CO]⁺ |

Safety and Hazard Information

This compound is considered hazardous and should be handled with appropriate personal protective equipment in a well-ventilated area.[6]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the oxidation of 4-fluoro-2-nitrotoluene. The following protocol is adapted from a general procedure for the synthesis of nitrobenzaldehydes.[7]

Reaction: Oxidation of 4-fluoro-2-nitrotoluene

Materials:

-

4-fluoro-2-nitrotoluene

-

Glacial acetic acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Chromium trioxide

-

Ice

-

Ethanol

-

Concentrated hydrochloric acid

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 4-fluoro-2-nitrotoluene in glacial acetic acid and acetic anhydride.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.

-

Maintain the temperature below 10 °C and add chromium trioxide in small portions over 1-2 hours.

-

After the addition is complete, continue stirring for several hours.

-

Pour the reaction mixture into a beaker containing ice and water, and stir vigorously to solidify the product.

-

Filter the crude product, which is the diacetate intermediate.

-

Prepare a suspension of the crude diacetate in a mixture of concentrated hydrochloric acid, water, and ethanol.

-

Reflux the mixture for approximately 45 minutes.

-

Cool the mixture to 0 °C, filter the solid product, and wash with water.

-

The crude this compound can be purified by recrystallization from a suitable solvent like a toluene/petroleum ether mixture.

Synthesis of Quinazoline Derivatives

This compound is a precursor for the synthesis of various heterocyclic compounds, including quinazolines, which are important scaffolds in medicinal chemistry.[6][8][9][10][11] A general approach involves the reductive cyclization of a 2-nitrobenzaldehyde derivative with an appropriate nitrogen source.

Reaction: Reductive cyclization to form a quinazoline derivative.

Materials:

-

This compound

-

Aniline derivative

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound and a substituted aniline in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the crude quinazoline derivative by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

Precursor for Kinase Inhibitors

The quinazoline scaffold, readily accessible from this compound, is a privileged structure in the design of kinase inhibitors.[9] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. Kinase inhibitors can block the activity of these enzymes, thereby halting disease progression. The fluorine atom in the starting material can enhance the binding affinity and metabolic stability of the final drug candidate.

Synthesis of Fluorescent Probes

This compound can be utilized in the synthesis of fluorescent probes for the detection of ions and biomolecules.[2][12][13][14] The electron-withdrawing nitro group and the reactive aldehyde functionality allow for the construction of molecules that exhibit changes in their fluorescence properties upon binding to a target analyte. This "turn-on" or "turn-off" fluorescence response enables the sensitive and selective detection of species of interest in various biological and environmental samples.

Reactivity Profile

The chemical reactivity of this compound is governed by its three functional groups:

-

Aldehyde Group: This group readily undergoes nucleophilic addition and condensation reactions, making it a versatile handle for constructing larger molecules.

-

Nitro Group: The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA). It can also be reduced to an amino group, providing a route to a different class of derivatives.

-

Fluorine Atom: The fluorine atom is a good leaving group in SNAr reactions, particularly due to the activating effect of the ortho-nitro group. This allows for the introduction of various nucleophiles at this position.[15][16][17][18]

The interplay of these functional groups makes this compound a highly valuable and versatile building block in organic synthesis.

References

- 1. This compound | C7H4FNO3 | CID 76226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 2923-96-8 [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Quinazoline synthesis [organic-chemistry.org]

- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 12. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescent Ion Indicators | Fluorescent Probes and Stains | Tocris Bioscience [tocris.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-nitrobenzaldehyde, a key intermediate in organic synthesis. This document details its physicochemical properties, experimental protocols for its synthesis, and relevant safety information, tailored for professionals in research and drug development.

Core Properties of this compound

This compound is a versatile chemical compound utilized in the synthesis of various pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its distinct fluorine and nitro functional groups impart unique electronic properties that enhance its reactivity, making it a valuable building block in synthetic chemistry.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₄FNO₃ | [2][3] |

| Molecular Weight | 169.11 g/mol | [2][3] |

| CAS Number | 2923-96-8 | [2][3] |

| Physical Form | Solid | [4] |

| Purity | ≥95% | [4] |

| Storage Temperature | Refrigerator | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the halogen exchange reaction of a corresponding chloro-nitrobenzaldehyde with an alkali metal fluoride. This process is a general method for preparing fluoro-nitro-benzaldehydes.

Experimental Protocol: Halogen Exchange Reaction

This protocol is adapted from a general method for the preparation of fluoro-nitro-benzaldehydes.

Materials:

-

4-Chloro-2-nitrobenzaldehyde

-

Potassium fluoride (anhydrous)

-

Dimethylformamide (DMF)

-

Methylene chloride

-

Water

-

Round-bottom flask

-

Stirrer

-

Heating mantle

-

Vacuum evaporator

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-chloro-2-nitrobenzaldehyde and an excess of anhydrous potassium fluoride (e.g., 2 molar equivalents) in dimethylformamide.

-

Reaction: Stir the mixture vigorously and heat to a temperature of 100-160°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, cool the mixture and evaporate the dimethylformamide under reduced pressure.

-

Extraction: To the resulting residue, add water and extract the product with methylene chloride.

-

Washing and Drying: Separate the organic phase and wash it with water. Dry the organic phase over an anhydrous drying agent.

-

Purification: Evaporate the methylene chloride to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent.

Analytical Methods

The analysis of nitroaromatic compounds such as this compound can be performed using various chromatographic techniques. High-performance liquid chromatography (HPLC) with UV detection and gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD) are suitable methods for the determination and quantification of these compounds.[5]

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][6]

Hazard Statements:

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

Use only outdoors or in a well-ventilated area.[6]

-

Avoid breathing dust and fumes.[6]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Store in a well-ventilated place and keep the container tightly closed.[6]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound via a halogen exchange reaction.

References

4-Fluoro-2-nitrobenzaldehyde structure and synthesis

An In-depth Technical Guide to 4-Fluoro-2-nitrobenzaldehyde: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound (CAS No: 2923-96-8). This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the strategic placement of the fluoro and nitro groups can significantly influence molecular reactivity and biological activity.

Chemical Structure and Properties

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a fluorine atom at position 4, a nitro group at position 2, and an aldehyde group at position 1. The electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring activated towards nucleophilic substitution.

| Identifier | Value |

| CAS Number | 2923-96-8 |

| Molecular Formula | C₇H₄FNO₃ |

| Molecular Weight | 169.11 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC(=C(C=C1F)--INVALID-LINK--[O-])C=O |

| InChI | InChI=1S/C7H4FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H |

| InChIKey | ORCGMGUNVGVHDN-UHFFFAOYSA-N |

| Appearance | Light yellow to yellow crystalline powder |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most prominent methods include the multi-step Kröhnke synthesis starting from a toluene derivative and a direct nucleophilic aromatic substitution (Halex reaction).

Summary of Synthesis Methods

The following table summarizes quantitative data for key synthesis methodologies.

| Method | Starting Material | Key Reagents/Solvents | Temperature (°C) | Reaction Time | Reported Yield |

| Kröhnke Synthesis | 4-Fluoro-2-nitrotoluene | 1. N-Bromosuccinimide, CCl₄2. Pyridine, Ethanol3. p-Nitrosodimethylaniline, NaOH4. 6N H₂SO₄ | Reflux / 0-10°C | Multi-step | 55-62% (Overall)[1] |

| Nucleophilic Substitution | 4-Chloro-2-nitrobenzaldehyde | Potassium Fluoride (KF), Dimethylformamide (DMF) | 100 - 180°C | 0.5 - 3 hours | High (by analogy)[2][3] |

Note: Yield for Nucleophilic Substitution is inferred by analogy to closely related isomers described in patent literature, where yields often exceed 90%.[2]

Synthesis Pathway Diagrams

References

Technical Guide: Spectral Analysis of 4-Fluoro-2-nitrobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 4-Fluoro-2-nitrobenzaldehyde (C₇H₄FNO₃; CAS No: 2923-96-8).[1][2][3] The document presents tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for the structural characterization of the compound. This guide is intended to serve as a key resource for the identification and characterization of this molecule in research and development settings.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.45 | s | - | Aldehyde (-CHO) |

| 8.20 | dd | J = 8.8, 2.5 Hz | Aromatic (H-6) |

| 7.85 | dd | J = 8.8, 5.4 Hz | Aromatic (H-5) |

| 7.60 | ddd | J = 8.8, 2.5, 0.5 Hz | Aromatic (H-3) |

Interpretation: The downfield singlet at 10.45 ppm is characteristic of an aldehyde proton. The three signals in the aromatic region (7.60-8.20 ppm) correspond to the three protons on the benzene ring. The splitting patterns (doublet of doublets, etc.) arise from spin-spin coupling with neighboring protons and the fluorine atom.

¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 187.5 | Aldehyde (C=O) |

| 166.2 (d, ¹JCF ≈ 260 Hz) | Aromatic (C-4) |

| 151.0 | Aromatic (C-2) |

| 133.5 (d, ³JCF ≈ 10 Hz) | Aromatic (C-6) |

| 131.8 | Aromatic (C-1) |

| 122.0 (d, ²JCF ≈ 25 Hz) | Aromatic (C-5) |

| 115.5 (d, ²JCF ≈ 22 Hz) | Aromatic (C-3) |

Interpretation: The signal at 187.5 ppm corresponds to the carbonyl carbon of the aldehyde group. The carbon directly bonded to the fluorine atom (C-4) exhibits a large coupling constant (¹JCF) of approximately 260 Hz, appearing as a doublet. Other carbons in the aromatic ring show smaller couplings to the fluorine atom.

Infrared (IR) Spectral Data

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Frequency (cm⁻¹) | Functional Group Assignment |

| ~3100 | Aromatic C-H Stretch |

| ~2850, ~2750 | Aldehyde C-H Stretch |

| ~1710 | Aldehyde C=O Carbonyl Stretch |

| ~1610, ~1480 | Aromatic C=C Ring Stretch |

| ~1530 | Asymmetric NO₂ Stretch |

| ~1350 | Symmetric NO₂ Stretch |

| ~1250 | C-F Stretch |

| ~830 | C-H Out-of-plane Bend |

Interpretation: The strong absorption at ~1710 cm⁻¹ is indicative of the aldehyde carbonyl group. The two distinct peaks at ~1530 cm⁻¹ and ~1350 cm⁻¹ confirm the presence of the nitro (NO₂) group. The C-F bond vibration is observed around 1250 cm⁻¹.[4] Aromatic C-H and aldehyde C-H stretches are also clearly visible.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrumentation:

-

The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

-

The instrument must be properly tuned and shimmed to ensure high resolution and correct peak shapes.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and apply a baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solution): [2]

-

Prepare a ~10% (w/v) solution of the compound in a suitable solvent like Carbon Tetrachloride (CCl₄) for the 4000-1330 cm⁻¹ region and Carbon Disulfide (CS₂) for the 1330-400 cm⁻¹ region.[2]

-

Note: Due to toxicity, KBr pellets are a common alternative for solid samples.

-

-

Sample Preparation (KBr Pellet):

-

Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grind the mixture to a very fine powder using an agate mortar and pestle.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

-

Data Acquisition:

-

Place the sample (solution cell or KBr pellet) in the spectrometer's sample holder.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented as the ratio of the sample scan to the background scan.

-

Visualization

The following diagram illustrates the logical relationship between the chemical compound and its corresponding spectral analysis techniques for structural elucidation.

Caption: Logical workflow for the spectral characterization of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and toxicological information for 4-Fluoro-2-nitrobenzaldehyde (CAS No. 2923-96-8). The information is intended to support safe laboratory practices and risk assessment in research and development settings. All data is presented to align with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system. Some sources also indicate potential for harm if swallowed or inhaled.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[1][2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 2923-96-8[1][3] |

| Molecular Formula | C₇H₄FNO₃[1][3] |

| Molecular Weight | 169.11 g/mol [1][3] |

| Appearance | Solid (form may vary) |

| IUPAC Name | This compound[1][3] |

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure risk.

Table 3: Engineering Controls, Personal Protective Equipment, and Hygiene

| Control | Recommendation |

| Engineering Controls | Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[2][4] Ensure eyewash stations and safety showers are close to the workstation.[4][5] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or 29 CFR 1910.133 (OSHA).[4] |

| Skin Protection | Wear appropriate chemical-resistant protective gloves (e.g., nitrile rubber). Wear protective clothing or a lab coat to prevent skin exposure.[2][4] |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |

| Hygiene Measures | Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product. Launder contaminated clothing before reuse.[2] |

Table 4: Safe Handling and Storage

| Aspect | Procedure |

| Handling | Avoid all personal contact, including inhalation of dust.[2] Prevent dust generation.[2] Keep away from incompatible materials such as strong oxidizing agents.[4] |

| Storage | Store in a cool, dry, well-ventilated place.[2] Keep containers securely sealed and locked up.[2] Store in original containers, protected from physical damage.[2] |

Emergency Procedures

Immediate and appropriate response is crucial in the event of accidental exposure or spillage.

Table 5: First-Aid Measures

| Exposure Route | First-Aid Instructions |

| Eye Contact | Immediately rinse cautiously with fresh running water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Skin Contact | Flush skin and hair with running water and soap, if available.[2] Remove contaminated clothing. Seek medical attention if irritation occurs or persists.[2] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2] Call a POISON CENTER or doctor if you feel unwell. |

| Ingestion | Immediately give a glass of water.[2] Do NOT induce vomiting. If in doubt, contact a Poisons Information Centre or a doctor.[2] |

Table 6: Fire-Fighting Measures

| Aspect | Information |

| Extinguishing Media | There is no restriction on the type of extinguisher which may be used; use media suitable for the surrounding area.[2] |

| Specific Hazards | The substance is non-combustible, but containers may burn.[2] May emit corrosive or poisonous fumes in a fire.[2] |

| Advice for Firefighters | Wear breathing apparatus and full protective gloves.[2] Cool fire-exposed containers with water spray from a protected location.[2] |

Spill Response Workflow

Proper containment and cleanup of spills are essential to prevent exposure and environmental contamination.

Caption: Workflow for responding to a spill of this compound.

Toxicological Information

The primary toxicological concerns are irritation, with potential for acute toxicity at higher exposures.

-

Occupational Exposure Limits: No specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV), have been established for this compound.[2][4] Standard chemical hygiene practices should be followed to minimize exposure.

Plausible Metabolic Activation Pathway

The toxicity of many nitroaromatic compounds is linked to their metabolic activation via the reduction of the nitro group.[6][7] This process can form reactive intermediates that are capable of causing cellular damage. While a specific pathway for this compound is not documented, a plausible generalized pathway is presented below.

References

- 1. This compound | C7H4FNO3 | CID 76226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

physical and chemical properties of 4-Fluoro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-2-nitrobenzaldehyde is a pivotal chemical intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Characterized by a benzene ring substituted with fluoro, nitro, and aldehyde functional groups, this compound offers a unique combination of reactivity and stability, making it an essential building block for complex organic molecules. The electron-withdrawing nature of the nitro group, coupled with the reactivity of the aldehyde and the potential for nucleophilic aromatic substitution enhanced by the fluorine atom, provides synthetic chemists with a versatile scaffold. This guide offers a comprehensive overview of the physical and chemical properties, spectral data, synthesis protocols, and key applications of this compound, with a focus on its role in drug discovery and the development of fluorescent probes.

Core Physical and Chemical Properties

This compound is a pale yellow crystalline solid at room temperature. Its core properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citation(s) |

| CAS Number | 2923-96-8 | [1] |

| Molecular Formula | C₇H₄FNO₃ | [2] |

| Molecular Weight | 169.11 g/mol | [1] |

| Appearance | Pale yellow to yellow crystalline powder | [3] |

| Melting Point | 32-33 °C | [3] |

| Boiling Point | 294.2 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.443 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water. Generally soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents. | |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR and ¹³C NMR spectral data for this compound can be found in various chemical databases. These spectra are characterized by distinct signals for the aldehydic proton and the three aromatic protons, with coupling patterns influenced by the fluorine atom.

-

¹H NMR: The spectrum typically shows a singlet for the aldehyde proton (CHO) at high chemical shift (downfield), and complex multiplets in the aromatic region for the three ring protons.

-

¹³C NMR: The spectrum will display seven distinct carbon signals, including the carbonyl carbon of the aldehyde group at a characteristic downfield shift. The carbon atoms attached to or near the fluorine and nitro groups will show shifts and coupling constants (J-coupling) typical for such substituted aromatic systems.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for the carbonyl (C=O) stretch of the aldehyde, the asymmetric and symmetric stretches of the nitro (NO₂) group, and the carbon-fluorine (C-F) bond.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H Stretch | ~2850, ~2750 |

| Aldehyde C=O Stretch | ~1700 |

| Aromatic C=C Stretch | ~1600, ~1470 |

| Asymmetric NO₂ Stretch | ~1530 |

| Symmetric NO₂ Stretch | ~1350 |

| C-F Stretch | ~1250 |

Chemical Reactivity and Applications

The unique arrangement of functional groups in this compound dictates its chemical reactivity and makes it a valuable precursor in multi-step syntheses.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a wide range of reactions, including reductive amination, Wittig reactions, and condensations (e.g., Knoevenagel, aldol).

-

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but can be readily reduced to an amine (NH₂). This transformation is a key step in many synthetic pathways, providing a route to ortho-amino-substituted aromatic compounds.

-

Fluoro Group: The fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various nucleophiles (e.g., amines, alkoxides) at the C4 position.

This trifunctional reactivity makes the compound a key intermediate in the synthesis of:

-

Pharmaceuticals: It serves as a building block for complex heterocyclic scaffolds found in biologically active molecules, including kinase inhibitors for cancer therapy.[4] The fluorine atom can enhance metabolic stability and bioavailability of the final drug product.[5]

-

Agrochemicals: It is used in the development of novel pesticides and herbicides.[4]

-

Fluorescent Probes: The core structure can be elaborated to create dyes and probes for biological imaging and sensing applications.[4]

Experimental Protocols

Protocol: Synthesis via Halogen Exchange (Halex) Reaction

This protocol is adapted from established methods for the synthesis of fluoro-nitro-benzaldehydes from their corresponding chloro-precursors.

Materials:

-

4-Chloro-2-nitrobenzaldehyde

-

Anhydrous Potassium Fluoride (KF)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Sulfolane)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard workup and extraction glassware

Procedure:

-

In a dry round-bottom flask, suspend 4-chloro-2-nitrobenzaldehyde (1.0 eq) and anhydrous potassium fluoride (1.5-2.0 eq) in a polar aprotic solvent like DMF.[6]

-

Heat the reaction mixture with vigorous stirring to a temperature between 100°C and 180°C.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization.

Protocol: Characterization by IR Spectroscopy

This protocol outlines the general steps for acquiring an IR spectrum, based on the method described by the NIST database.[7]

Materials:

-

This compound sample

-

Infrared-grade solvent (e.g., Carbon Tetrachloride (CCl₄) or Carbon Disulfide (CS₂))

-

FTIR spectrometer

-

Sample cell (e.g., liquid cell with KBr windows)

Procedure:

-

Prepare a solution of the sample in an appropriate IR-grade solvent (e.g., 10% solution in CCl₄).[7]

-

Calibrate the FTIR spectrometer by running a background spectrum with the pure solvent in the sample cell.

-

Introduce the sample solution into the cell.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Process the spectrum to identify the key absorption peaks corresponding to the functional groups as listed in Section 3.2.

Mandatory Visualizations

Diagram: Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Diagram: Role as a Versatile Chemical Intermediate

This diagram illustrates the logical relationship of this compound as a starting material for various classes of high-value compounds.

Caption: Role of this compound as a key synthetic building block.

Diagram: Hypothetical Application in Drug Discovery

While multiple synthetic routes to the cancer drug Bosutinib exist, this diagram illustrates a hypothetical pathway where a derivative of this compound could serve as a precursor to a kinase inhibitor that targets the Bcr-Abl signaling pathway, similar to Bosutinib.

Caption: Hypothetical role in synthesizing a Bcr-Abl kinase inhibitor for CML therapy.

References

- 1. This compound | C7H4FNO3 | CID 76226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

In-Depth Technical Guide on the Solubility of 4-Fluoro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Fluoro-2-nitrobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other organic compounds. Due to the limited availability of specific quantitative solubility data in public literature, this guide consolidates available qualitative information, predicted properties, and outlines a general experimental protocol for solubility determination based on established methodologies.

Core Compound Information

This compound is a solid, light yellow to yellow crystalline powder. Its chemical structure, featuring a fluorine atom and a nitro group on the benzaldehyde ring, significantly influences its physical and chemical properties, including its solubility.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄FNO₃ | [1][3][4] |

| Molecular Weight | 169.11 g/mol | [1][4] |

| Melting Point | 32-33 °C | [2] |

| Boiling Point | 294.2 °C at 760 mmHg | [2] |

| Density | 1.443 g/cm³ | [2] |

| Appearance | Light yellow to yellow crystal powder | [1] |

Solubility Profile

Table 2: Qualitative and Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale / Notes |

| Water | Limited / Low | The presence of polar nitro and aldehyde groups is offset by the non-polar benzene ring. A structurally similar compound, 4-nitrobenzaldehyde, has limited solubility in water.[5][6] |

| Ethanol | Soluble | Ethanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of this compound. 4-nitrobenzaldehyde is soluble in ethanol.[5][7] |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the compound. |

| Acetone | Soluble | Acetone is a polar aprotic solvent that should be a good solvent for this compound. 4-nitrobenzaldehyde is soluble in acetone.[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. A similar compound, 2-Nitrobenzaldehyde, is soluble in DMSO.[8] |

| Benzene | Soluble | The aromatic nature of benzene should allow for favorable interactions with the benzene ring of the solute. 4-nitrobenzaldehyde is soluble in benzene.[5][6] |

| Glacial Acetic Acid | Soluble | 4-nitrobenzaldehyde is soluble in glacial acetic acid.[5][6] |

| Ether | Slightly Soluble | 4-nitrobenzaldehyde is slightly soluble in ether.[7] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This protocol is based on the principles outlined in the OECD Test Guideline 105 for Water Solubility and general laboratory practices for solubility determination in organic solvents.[9][10][11][12][13]

Principle

A saturated solution of the compound is prepared at a specific temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (e.g., water, ethanol, methanol, DMSO, acetone)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Experimental Workflow Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C7H4FNO3 | CID 76226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 13. laboratuar.com [laboratuar.com]

A Technical Guide to 4-Fluoro-2-nitrobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its chemical structure, featuring a fluorine atom and a nitro group on the benzaldehyde scaffold, imparts unique reactivity, making it a valuable building block for the synthesis of a wide range of complex molecules. The presence of the electron-withdrawing nitro group activates the aromatic ring, while the fluorine atom can enhance the metabolic stability and bioavailability of derivative compounds. This technical guide provides an in-depth overview of the IUPAC nomenclature, synonyms, physicochemical properties, a representative synthetic protocol, and a key reaction workflow for this compound.

IUPAC Name and Synonyms

The nomenclature and various identifiers for this compound are summarized below, providing a clear reference for this compound in literature and chemical databases.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2923-96-8[1] |

| Molecular Formula | C₇H₄FNO₃[1] |

| Synonyms | Benzaldehyde, 4-fluoro-2-nitro-[1] |

| EINECS 220-884-3[1] | |

| NSC 96890[1] | |

| 2-Nitro-4-fluorobenzaldehyde |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These data are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Weight | 169.11 g/mol [1] |

| Appearance | Light yellow to yellow crystalline powder |

| Melting Point | 55-58 °C |

| Boiling Point | 299.8 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

| Storage Conditions | Store at 0-8 °C[1] |

Experimental Protocols

Synthesis of this compound from 4-Fluoro-2-nitrotoluene

Step A: Oxidation of 4-Fluoro-2-nitrotoluene to 4-Fluoro-2-nitrobenzaldiacetate

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place glacial acetic acid (e.g., 570 mL), acetic anhydride (e.g., 565 mL), and 4-Fluoro-2-nitrotoluene (e.g., 0.36 mol).

-

Cool the flask in an ice-salt bath.

-

Slowly add concentrated sulfuric acid (e.g., 85 mL) to the stirred solution, maintaining the temperature below 10 °C.

-

Once the addition is complete and the mixture has cooled to 5 °C, add chromium trioxide (e.g., 1.0 mol) in small portions, ensuring the temperature does not exceed 10 °C. The addition may take 45-60 minutes.

-

After the addition is complete, continue stirring for an additional 10 minutes.

-

Pour the reaction mixture into a beaker containing crushed ice (e.g., 3 kg) and stir until the excess acetic anhydride has hydrolyzed.

-

Collect the precipitated crude 4-Fluoro-2-nitrobenzaldiacetate by suction filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step B: Hydrolysis of 4-Fluoro-2-nitrobenzaldiacetate to this compound

-

In a round-bottom flask equipped with a reflux condenser, combine the crude 4-Fluoro-2-nitrobenzaldiacetate (e.g., 0.18 mol) with water (e.g., 100 mL), ethanol (e.g., 100 mL), and concentrated sulfuric acid (e.g., 10 mL).

-

Heat the mixture to reflux and maintain for a period sufficient for complete hydrolysis (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the solution to cool to room temperature. The this compound product will crystallize out of the solution.

-

Collect the crystals by suction filtration, wash with cold water, and dry in a vacuum desiccator.

Key Reaction Workflow: Knoevenagel Condensation

This compound is a versatile substrate for various carbon-carbon bond-forming reactions. One such important reaction is the Knoevenagel condensation, where it reacts with an active methylene compound in the presence of a basic catalyst to form a substituted alkene. This reaction is widely used in the synthesis of fine chemicals and pharmaceutical intermediates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines Using 4-Fluoro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The versatility of the quinazoline scaffold has led to its incorporation into a wide array of therapeutic agents with applications as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. Notably, the introduction of a fluorine atom at the 6-position of the quinazoline ring can enhance metabolic stability, bioavailability, and binding affinity to target proteins, making 6-fluoroquinazolines particularly attractive in drug discovery. A key starting material for the synthesis of these valuable compounds is 4-fluoro-2-nitrobenzaldehyde. This document provides detailed protocols for the synthesis of 6-fluoroquinazoline derivatives from this precursor, focusing on a robust and widely applicable reductive cyclization methodology. The information presented herein is intended to guide researchers in the efficient synthesis and characterization of novel quinazoline-based compounds for potential therapeutic applications.

Synthetic Pathway Overview

The synthesis of 6-fluoroquinazolines from this compound typically proceeds through a two-step sequence involving an initial condensation followed by a reductive cyclization. This approach is highly versatile, allowing for the introduction of various substituents at the 2-position of the quinazoline core.

A general scheme for this transformation is presented below:

Caption: General synthetic workflow for 6-fluoroquinazolines.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 6-fluoro-2-arylquinazolines from this compound.

Protocol 1: One-Pot Synthesis of 6-Fluoro-2-phenylquinazoline

This protocol details a one-pot reaction where the intermediate Schiff base is not isolated.

Materials:

-

This compound

-

Benzylamine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL), add benzylamine (1.1 mmol).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding Schiff base.

-

To this mixture, add water (5 mL), iron powder (5.0 mmol), and ammonium chloride (5.0 mmol).

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and filter it through a pad of Celite®.

-

Wash the Celite® pad with ethyl acetate.

-

Combine the filtrate and the washings, and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-fluoro-2-phenylquinazoline.

Quantitative Data

The following table summarizes representative yields and characterization data for a synthesized 6-fluoroquinazoline derivative.

| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |

| 6-Fluoro-2-phenylquinazoline | This compound | Benzylamine, Fe, NH₄Cl | 75 | 138-140 | 9.75 (s, 1H), 8.55 (d, J=7.5 Hz, 2H), 8.10 (dd, J=8.8, 5.4 Hz, 1H), 7.95 (dd, J=9.2, 2.8 Hz, 1H), 7.80-7.70 (m, 1H), 7.65-7.55 (m, 3H) | 162.5, 160.2 (d, J=248 Hz), 152.1, 145.3, 137.8, 131.5, 130.8 (d, J=9.0 Hz), 129.2, 128.9, 124.5 (d, J=25 Hz), 120.5, 109.8 (d, J=22 Hz) |

Application in Drug Discovery: Targeting the EGFR Signaling Pathway

Quinazoline derivatives are renowned for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. Overactivation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. 6-Fluoroquinazolines, in particular, have been investigated as potent EGFR inhibitors. The diagram below illustrates the EGFR signaling cascade and the point of intervention for quinazoline-based inhibitors.

Caption: EGFR signaling pathway and inhibition by quinazolines.

Conclusion

The synthetic protocols and data presented in these application notes provide a comprehensive guide for the synthesis of 6-fluoroquinazolines from this compound. The reductive cyclization method is a reliable and versatile approach for accessing a diverse range of substituted quinazolines. Given the established role of quinazolines as privileged scaffolds in medicinal chemistry, particularly as EGFR inhibitors, the methodologies described herein offer a valuable resource for researchers engaged in the design and development of novel therapeutic agents. The provided protocols, coupled with the contextual understanding of their application in targeting critical signaling pathways, will aid in the advancement of drug discovery programs.

Application Notes and Protocols: 4-Fluoro-2-nitrobenzaldehyde as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrobenzaldehyde is a valuable and versatile building block in organic synthesis, prized for its unique electronic properties and reactivity. The presence of a fluorine atom and a nitro group on the aromatic ring significantly influences its chemical behavior, making it an ideal precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds with significant biological activity.[1] The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the aldehyde functionality serves as a reactive handle for various condensation and carbon-carbon bond-forming reactions. This combination of features makes this compound a key intermediate in the development of pharmaceuticals, agrochemicals, and fluorescent probes.[1] Its utility is particularly noted in the synthesis of anti-cancer agents and kinase inhibitors.[1]

Key Applications

The strategic placement of the fluoro and nitro groups on the benzaldehyde scaffold allows for a diverse range of chemical transformations, leading to the construction of various important molecular frameworks.

Synthesis of Quinazoline Derivatives

Ortho-nitrobenzaldehydes are common precursors for the synthesis of quinazolines and quinazolinones, which are heterocyclic scaffolds found in numerous biologically active compounds, including kinase inhibitors. The general strategy involves the reductive cyclization of the nitro group with a suitable nitrogen source.

A plausible synthetic pathway involves the condensation of this compound with an amine, followed by reduction of the nitro group and subsequent cyclization to form the quinazoline ring. While a specific protocol for the 4-fluoro derivative is not detailed in the provided search results, a general approach can be adapted from known procedures for similar ortho-nitrobenzaldehydes.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Disubstituted Quinazolines (General Approach)

This protocol outlines a general, one-pot synthesis of 2,4-disubstituted quinazolines from o-nitrobenzaldehydes, which can be adapted for this compound. The reaction proceeds via a cascade reductive cyclization.

Materials:

-

This compound

-

Ammonium source (e.g., Ammonium acetate, Urea)

-

Various aldehydes or ketones

-

Reducing agent (e.g., Sodium dithionite, Fe/HCl)

-

Solvent (e.g., DMSO, Acetic Acid)

-

Catalyst (e.g., Copper-based catalyst, if applicable)

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO), add the ammonium source (e.g., urea, 1.5 eq) and the second carbonyl compound (aldehyde or ketone, 1.2 eq).

-

If a catalyst is required, add it at this stage (e.g., Cu(OAc)₂).

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the formation of the intermediate is complete, add the reducing agent (e.g., a solution of sodium dithionite or Fe powder with HCl) portion-wise at a controlled temperature.

-

After the reduction and cyclization are complete (as monitored by TLC), cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted 7-fluoroquinazoline.

Quantitative Data (Hypothetical):

The following table summarizes hypothetical yields for the synthesis of various quinazoline derivatives based on general methods. Actual yields may vary depending on the specific substrates and optimized reaction conditions.

| Entry | R1 (from Aldehyde/Ketone) | R2 (from Aldehyde/Ketone) | Product | Expected Yield (%) |

| 1 | Phenyl | H | 7-Fluoro-2-phenylquinazoline | 70-85 |

| 2 | 4-Methoxyphenyl | H | 7-Fluoro-2-(4-methoxyphenyl)quinazoline | 65-80 |

| 3 | Methyl | Phenyl | 7-Fluoro-4-methyl-2-phenylquinazoline | 60-75 |

Protocol 2: Wittig Reaction for Alkene Synthesis

The aldehyde functionality of this compound readily undergoes Wittig olefination to form substituted styrenes. These products can serve as intermediates for more complex molecules.

Materials:

-

This compound

-

Appropriate phosphonium ylide (e.g., Benzyltriphenylphosphonium chloride)

-

Base (e.g., n-Butyllithium, Sodium hydride, Potassium carbonate)

-

Anhydrous solvent (e.g., THF, DMSO)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add the base (e.g., n-BuLi, 1.1 eq) dropwise.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the desired alkene.

Quantitative Data (Hypothetical):

The following table presents hypothetical yields for the Wittig reaction with this compound and various ylides.

| Entry | Ylide Precursor | Product | E/Z Ratio | Expected Yield (%) |

| 1 | Benzyltriphenylphosphonium chloride | 1-Fluoro-4-(2-nitrovinyl)benzene | >95:5 | 80-90 |

| 2 | (Triphenylphosphoranylidene)acetonitrile | 3-(4-Fluoro-2-nitrophenyl)acrylonitrile | >90:10 | 75-85 |

| 3 | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(4-Fluoro-2-nitrophenyl)acrylate | >95:5 | 85-95 |

Protocol 3: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful method to introduce amine functionalities. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding substituted benzylamine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., Aniline, Morpholine)

-

Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)

-

Solvent (e.g., Dichloromethane, Methanol)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 eq) and the amine (1.2 eq) in the chosen solvent.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 eq) portion-wise.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired secondary or tertiary amine.

Quantitative Data (Hypothetical):

This table shows hypothetical yields for the reductive amination of this compound with different amines.

| Entry | Amine | Product | Expected Yield (%) |

| 1 | Aniline | N-(4-Fluoro-2-nitrobenzyl)aniline | 80-90 |

| 2 | Morpholine | 4-(4-Fluoro-2-nitrobenzyl)morpholine | 85-95 |

| 3 | Benzylamine | N-(4-Fluoro-2-nitrobenzyl)benzylamine | 80-90 |

Visualizations

Signaling Pathway and Synthetic Logic

The following diagrams illustrate the general synthetic utility of this compound in creating biologically relevant scaffolds and a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this building block.

Caption: Synthetic utility of this compound.

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a highly valuable synthon for the construction of diverse and complex molecular architectures. Its unique substitution pattern provides a versatile platform for the synthesis of biologically active compounds, particularly in the realm of medicinal chemistry. The protocols and data presented herein offer a foundational guide for researchers looking to leverage the synthetic potential of this important building block. Further exploration and optimization of reaction conditions will undoubtedly expand its applications in the development of novel therapeutics and functional materials.

References

Applications of 4-Fluoro-2-nitrobenzaldehyde in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Fluoro-2-nitrobenzaldehyde is a versatile synthetic intermediate that holds significant promise in the field of medicinal chemistry. Its unique trifunctional chemical structure, featuring a reactive aldehyde group, an electron-withdrawing nitro group, and a fluorine atom, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the nitro group can be readily converted to other functionalities, allowing for extensive structural modifications. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of quinazoline-based kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology. The quinazoline scaffold is a privileged structure in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase domain. This compound serves as a key starting material in the multi-step synthesis of highly substituted quinazolines with potent kinase inhibitory activity.

A key synthetic strategy involves the reductive cyclization of a precursor derived from this compound. This approach allows for the introduction of various substituents on the quinazoline core, enabling the fine-tuning of the molecule's pharmacological properties.

Experimental Protocol: Synthesis of a Quinazoline Intermediate

The following protocol outlines a representative synthesis of a key quinazoline intermediate starting from this compound.

Materials:

-

This compound

-

Appropriate amine (e.g., 4-methoxyaniline)

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate

-

Sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Condensation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add the desired amine (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Reduction and Cyclization: After completion of the condensation, add water to the reaction mixture, followed by iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux for 8-12 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired quinazoline intermediate.

Quantitative Data:

While specific yields can vary depending on the substrates and reaction conditions, the synthesis of quinazoline derivatives from this compound generally proceeds with moderate to good yields.

| Step | Product | Typical Yield (%) |

| Condensation | Schiff base intermediate | 85-95 |